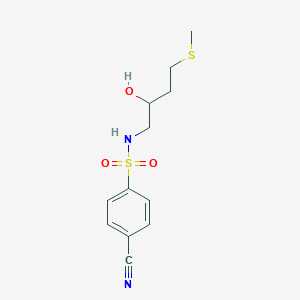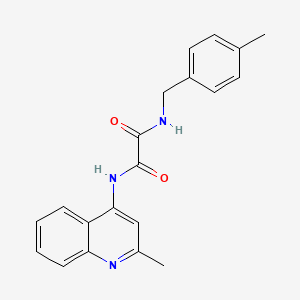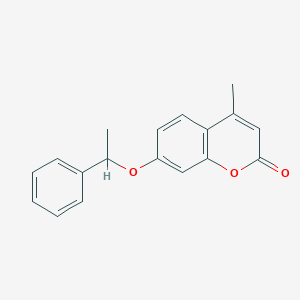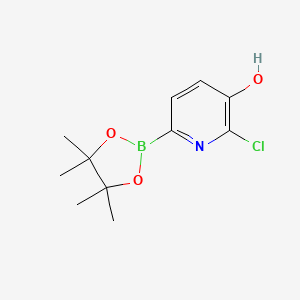
(6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester” is a type of organoboron compound. Organoboron compounds are widely used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One of the most common methods is through the Suzuki–Miyaura coupling reaction . This reaction involves the use of a palladium catalyst to form a new carbon-carbon bond . Another method involves the protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a boronic acid pinacol ester group and a chlorine atom attached to it . The boronic acid pinacol ester group is a key functional group that allows this compound to participate in various chemical reactions .Chemical Reactions Analysis
This compound can participate in a variety of chemical reactions. One of the most significant reactions is the Suzuki–Miyaura coupling reaction . In this reaction, the compound acts as a nucleophile, transferring from boron to palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. It has a molecular weight of 255.51 . It is a stable compound that can be stored in a freezer .科学的研究の応用
Synthesis and Chemical Properties
The chemical compound (6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester is utilized in various synthetic chemical reactions, notably in the synthesis of complex organic compounds through microwave-assisted one-pot cyclization and Suzuki coupling reactions. This process highlights the compound's role as a versatile building block in creating diverse compound libraries, demonstrating its high tolerance to Lewis acid catalyzed cyclizations and subsequent Pd(0)-catalyzed Suzuki coupling reactions in the presence of magnesium salts (Dimauro & Kennedy, 2007).
Analytical Challenges and Solutions
Pinacolboronate esters, including variants like the one , pose unique analytical challenges due to their facile hydrolysis to boronic acids, complicating chromatographic purity assessment. Innovative approaches have been developed to stabilize these compounds for analysis, employing non-aqueous and aprotic diluents and highly basic mobile phases in reversed-phase chromatography to overcome solubility and stability issues (Zhong et al., 2012).
Advances in Catalysis and Polymerization
Research into the compound's applications has extended into the fields of catalysis and material science. For instance, the development of metal- and additive-free photoinduced borylation of haloarenes to boronic acids and esters showcases an environmentally friendly, efficient synthesis route without the need for metal catalysts, highlighting the broader applicability of boronic esters in organic synthesis and material science (Mfuh et al., 2017).
Environmental and Practical Considerations
Efforts to minimize environmental impact and improve practicality in chemical synthesis involving boronic esters have led to the development of solvent- and metal-free conditions for hydroboration reactions under microwave irradiation. This method underscores the push towards greener and more sustainable chemistry practices, making the synthesis of aryl- and alkylboronic acid pinacol esters more environmentally friendly (Gioia et al., 2020).
作用機序
Safety and Hazards
将来の方向性
The future directions for this compound could involve its use in new synthetic methods and applications. Given its role in the Suzuki–Miyaura coupling reaction, it could be used to develop new carbon–carbon bond forming reactions . Additionally, research into the protodeboronation of alkyl boronic esters could lead to new synthetic methods involving this compound .
特性
IUPAC Name |
2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-10(2)11(3,4)17-12(16-10)8-6-5-7(15)9(13)14-8/h5-6,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJVZXBILGNBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
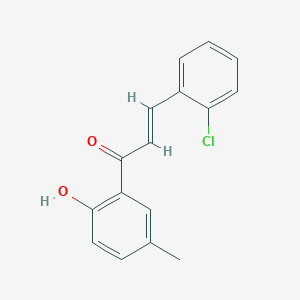

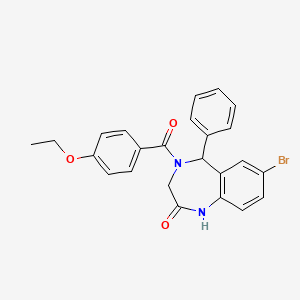
![2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2642952.png)
![[6-[(2-methoxyphenyl)sulfamoyl]-1H-benzimidazol-2-yl]methyl 4-formylbenzoate](/img/structure/B2642953.png)


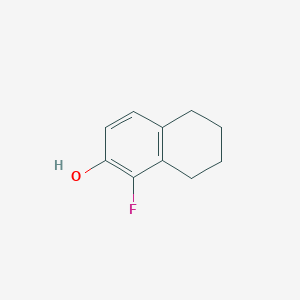
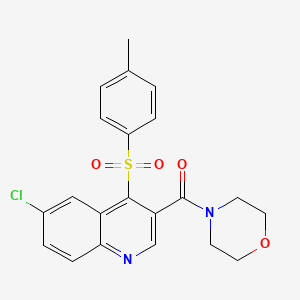
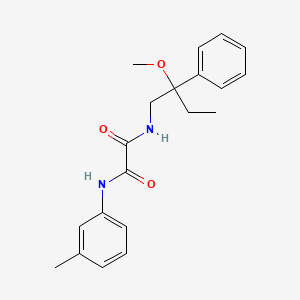
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2642964.png)
